
7-Azatryptophan
Overview
Description
7-Aza-L-tryptophan is an analog of the naturally occurring amino acid tryptophanThis compound is characterized by the substitution of a nitrogen atom in place of a carbon atom in the indole ring of tryptophan, making it a unique and valuable molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-L-tryptophan can be achieved through asymmetric alkylation of chiral nucleophilic glycine equivalents. One method involves the use of Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands. The reaction between the chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine under convenient conditions yields the corresponding alkylated Ni-complex with excellent diastereoselectivity and a yield of 74% .
Industrial Production Methods: Industrial production of 7-Aza-L-tryptophan can be achieved using genetically encoded systems. For instance, the expression of tryptophan synthase β-subunit (TrpB) from Thermotoga maritima in Escherichia coli enables the synthesis of 7-Aza-L-tryptophan from 7-azaindole and serine .
Chemical Reactions Analysis
Types of Reactions: 7-Aza-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The nitrogen atom in the indole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted aza-tryptophan compounds .
Scientific Research Applications
Protein Engineering
7-Azatryptophan is frequently utilized as a non-coded amino acid in protein engineering. Its incorporation into proteins allows researchers to study structural and dynamic properties without significantly altering the protein's natural behavior.
Case Study: Staphylococcal Nuclease
- In a study involving staphylococcal nuclease, this compound was incorporated biosynthetically into the protein. The results indicated approximately 98% incorporation efficiency with minimal perturbation to the protein's structure, as assessed through circular dichroism (CD) spectra . This demonstrates its potential as a probe for studying protein-DNA and protein-protein interactions.
Spectroscopic Probes
The unique spectral properties of this compound make it an excellent candidate for use as a fluorescent probe in biophysical studies. The presence of nitrogen at position 7 results in a red shift of both absorption and fluorescence emission maxima compared to tryptophan.
Case Study: Hirudin Analog
- In research involving a hirudin analog, replacing tyrosine with this compound allowed for enhanced fluorescence studies. The study revealed that this compound behaves as a better energy acceptor than tryptophan, facilitating investigations into protein folding and interactions with thrombin . This property is particularly useful for studying complex biological processes where traditional probes may fail.
Enzymatic Studies
This compound has been explored for its effects on enzyme activity and metabolism. It has been shown to inhibit certain metabolic pathways, providing insights into enzyme function and substrate specificity.
Case Study: Tetrahymena pyriformis
- Research indicated that this compound inhibits the growth of Tetrahymena pyriformis by interfering with tryptophan metabolism. This illustrates its potential use as a tool for studying metabolic pathways and enzyme kinetics .
Fluorescence Resonance Energy Transfer (FRET)
The incorporation of this compound into proteins can also facilitate FRET studies, which are critical for understanding molecular interactions within cells.
Experimental Findings
- The resonance energy transfer observed between this compound and other fluorophores allows researchers to monitor conformational changes in proteins during interactions. This capability is invaluable for elucidating mechanisms of action in various biological systems .
Synthesis and Characterization
The synthesis of enantiomerically pure forms of this compound has been achieved through various methods, including enzymatic resolution techniques. The ability to produce specific isomers enhances its applicability in drug development and biochemical research.
Synthesis Methodology
Mechanism of Action
The mechanism of action of 7-Aza-L-tryptophan involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for tryptophan indole-lyase, leading to the formation of various intermediates such as external aldimine, quinonoid, and aminoacrylate. These intermediates play critical roles in the catalytic mechanism of the enzyme, involving proton transfer and carbon-carbon bond cleavage .
Comparison with Similar Compounds
Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.
6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.
Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .
Biological Activity
7-Azatryptophan (7-AzaTrp) is an unnatural amino acid that serves as a valuable analog of tryptophan, featuring unique biological and photophysical properties. This article explores its biological activity, including its effects on various organisms, incorporation into proteins, and its role in biochemical processes.
Chemical Structure and Properties
This compound is characterized by the substitution of a nitrogen atom at the 7-position of the indole ring, which alters its spectral properties compared to tryptophan. This modification leads to a significant redshift in both absorption and fluorescence emission spectra, making it a useful probe in biochemistry and molecular biology.
Property | Tryptophan | This compound |
---|---|---|
Absorption Maximum | ~280 nm | ~290 nm |
Fluorescence Emission Peak | ~350 nm | ~396 nm |
Quantum Yield | Higher | Lower |
Inhibition of Microbial Growth
One of the first documented biological activities of this compound was its ability to inhibit the growth of Tetrahymena pyriformis, a protozoan. This inhibition occurs through the disruption of tryptophan metabolism, showcasing its potential as an antimicrobial agent . Additionally, studies have demonstrated that 7-AzaTrp can inhibit the growth of cyanobacteria such as Aphanizomenon variabilis, indicating its role in modulating microbial populations in aquatic ecosystems .
Role in Protein Dynamics
This compound has been incorporated into proteins to study their structure and dynamics. For example, the phage lambda lysozyme was modified to replace tryptophans with 7-AzaTrp. This substitution allowed researchers to analyze how changes in pH affect protein stability and fluorescence, revealing insights into protein folding mechanisms . The incorporation of 7-AzaTrp into proteins has also been shown to enhance studies on protein-protein interactions and conformational changes, making it a powerful tool in structural biology .
Case Studies
- Inhibition Studies : In a study examining nitrogen starvation in Anabaena sp., the addition of DL-7-azatryptophan led to significant metabolic changes, indicating its role as a nitrogen analog that affects cellular responses under nutrient-limited conditions .
- Fluorescence Studies : Research involving the thrombin inhibitor hirudin demonstrated that replacing tyrosine with 7-AzaTrp altered binding affinity and fluorescence characteristics, providing valuable data on protein-ligand interactions .
- Biosynthetic Incorporation : A study successfully incorporated 7-AzaTrp into proteins via biosynthetic methods, allowing for detailed analysis of protein behavior under varying environmental conditions, such as temperature and pH .
Q & A
Basic Research Questions
Q. What are the key photophysical properties of 7-azatryptophan, and how do they compare to natural tryptophan?
this compound (7AW) exhibits distinct spectral properties compared to tryptophan (Trp). Its absorption maximum is red-shifted (~305 nm vs. ~280 nm for Trp), and its fluorescence emission is sensitive to solvent polarity, with a single-exponential decay in aqueous solutions (unlike Trp’s multi-exponential decay) . This simplifies time-resolved fluorescence studies. For example, 7AW’s quantum yield decreases in hydrophobic environments, making it a probe for solvent accessibility in proteins . Researchers should characterize 7AW using UV-Vis spectroscopy, steady-state fluorescence, and time-correlated single-photon counting (TCSPC) to quantify these properties .
Q. How can this compound be biosynthetically incorporated into proteins?
7AW is incorporated into proteins via auxotrophic bacterial strains (e.g., E. coli Trp auxotrophs) grown in media lacking Trp but supplemented with 7AW . For example, in phage λ lysozyme, 7AW replaced all four Trp residues with ~90% efficiency, confirmed by mass spectrometry and fluorescence spectroscopy . Key steps include:
- Optimizing bacterial growth conditions (pH, temperature) to maximize incorporation efficiency.
- Validating incorporation via HPLC, amino acid analysis, or tandem mass spectrometry.
- Assessing protein stability post-incorporation using thermal denaturation assays .
Q. What are the primary applications of this compound in protein engineering?
7AW serves as a site-specific fluorescent probe to study:
- Protein folding : Its environment-sensitive fluorescence tracks conformational changes in real time .
- Ligand binding : For example, 7AW in avidin detected biotin binding via fluorescence quenching .
- Membrane protein dynamics : Its red-shifted emission avoids interference from lipid autofluorescence .
Researchers should pair 7AW with techniques like Förster resonance energy transfer (FRET) or circular dichroism (CD) for multi-dimensional analysis .
Advanced Research Questions
Q. How does this compound incorporation affect protein stability and enzymatic activity?
Studies report conflicting effects:
- In phage λ lysozyme, 7AW reduced thermal stability below pH 4 due to protonation of inaccessible residues, but enzymatic activity remained unchanged .
- In staphylococcal nuclease, 7AW caused a 10% decrease in melting temperature (Tm), attributed to subtle structural perturbations .
Methodological recommendations : - Perform differential scanning calorimetry (DSC) or urea-induced denaturation to quantify stability changes.
- Use activity assays (e.g., lytic activity for lysozymes) under varying pH/temperature conditions to reconcile discrepancies .
Q. How can researchers resolve contradictions in fluorescence data when using this compound as a probe?
Contradictions often arise from:
- Environmental heterogeneity : 7AW’s fluorescence is quenched by nearby histidine or cysteine residues. Use site-directed mutagenesis to eliminate quenching side chains .
- pH-dependent denaturation : At low pH, 7AW’s fluorescence may reflect denaturation rather than native-state dynamics. Validate structural integrity via NMR or CD .
- Solvent interactions : Compare data in deuterated vs. non-deuterated buffers to isolate solvent effects .
Q. What strategies optimize the use of this compound in time-resolved fluorescence studies of large protein complexes?
- Selective incorporation : Replace only one Trp residue in multi-Trp proteins to avoid spectral overlap .
- Quencher pairing : Use acrylamide or iodide to measure solvent accessibility of 7AW residues via Stern-Volmer plots .
- Global analysis : Combine TCSPC data with molecular dynamics (MD) simulations to correlate fluorescence lifetimes with conformational substates .
Q. Key Recommendations for Researchers
- Avoid overinterpretation : 7AW’s fluorescence is environment-sensitive but may not fully mimic Trp’s behavior in all contexts .
- Cross-validate findings : Pair fluorescence data with structural techniques (e.g., X-ray crystallography) to confirm mechanistic hypotheses .
- Leverage computational tools : Use software like FluoFit or DAS6 for lifetime analysis to deconvolute complex decay profiles .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964394 | |
Record name | 7-Aza-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49758-35-2 | |
Record name | 7-Aza-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aza-L-tryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-Aza-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AZA-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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